5-Amino-2-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)phenol
Description
Properties
Molecular Formula |
C10H12N4O |
|---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
5-amino-2-(2,5-dimethyl-1,2,4-triazol-3-yl)phenol |
InChI |
InChI=1S/C10H12N4O/c1-6-12-10(14(2)13-6)8-4-3-7(11)5-9(8)15/h3-5,15H,11H2,1-2H3 |
InChI Key |
PHJACPBJVSPTJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C2=C(C=C(C=C2)N)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)phenol typically involves the formation of the triazole ring followed by its attachment to the phenol moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3-dimethyl-1H-1,2,4-triazole with a suitable phenol derivative in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
5-Amino-2-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-Amino-2-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The triazole ring can also interact with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Amino-5-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)phenol
- CAS Number : 1248158-62-4
- Molecular Formula : C₁₀H₁₂N₄O
- Molar Mass : 204.23 g/mol
- Structure: Features a phenol ring substituted with an amino group at position 2 and a 1,3-dimethyl-1H-1,2,4-triazole moiety at position 5 (Figure 1).
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural analogs and their distinguishing features are summarized in Table 1.
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- The presence of methyl groups on the triazole ring in the target compound enhances steric bulk and lipophilicity compared to non-methylated analogs (e.g., 5-Phenyl-1H-1,2,4-triazol-3-amine) .
- Phenol vs.
Common Strategies :
- Triazole Formation : Cyclocondensation of thiosemicarbazides or thioureas with hydrazine derivatives is a standard approach .
- Substituent Introduction : Alkylation or arylation reactions are used to introduce methyl or phenyl groups. For example, 1-methyl-1H-tetrazole-5-thiol is employed to introduce methyl-triazole moieties .
Divergences :
- Halogenated derivatives (e.g., 5-Amino-3-(5-iodo-2-methoxyphenyl)-1H-1,2,4-triazole) require additional steps for halogen introduction, increasing synthetic complexity .
Actoprotective Effects :
- Triazole-thiol derivatives (e.g., 3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thiol) demonstrate actoprotective (anti-fatigue) activity, which is modulated by substituents like chlorobenzylidene . The target compound’s dimethyl groups could influence similar bioactivity.
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